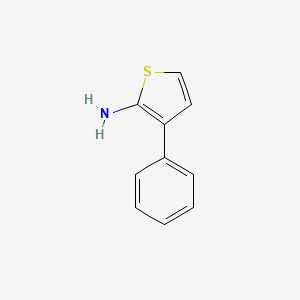

3-Phenyl-2-thiophenamine

Description

Structure

3D Structure

Properties

CAS No. |

183676-86-0 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

3-phenylthiophen-2-amine |

InChI |

InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 |

InChI Key |

AFZWJZAKURZWSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Phenyl-2-thiophenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Heterocyclic Moiety

3-Phenyl-2-thiophenamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules and functional organic materials.[1][2] The precise arrangement of the phenyl and amine substituents on the thiophene ring dictates its chemical reactivity, physical properties, and biological interactions. Therefore, unambiguous structural characterization is a critical first step in any research and development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-Phenyl-2-thiophenamine. As a Senior Application Scientist, this document moves beyond a simple listing of expected chemical shifts. Instead, it offers a detailed interpretation of the underlying principles, explaining the causal relationships between the molecular structure and the resulting NMR data. We will explore the influence of substituent effects, spin-spin coupling, and the electronic environment of the thiophene ring to provide a holistic understanding of the molecule's spectroscopic signature. This guide is designed to be a self-validating resource, grounding its predictions in established NMR theory and comparative data from related structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Phenyl-2-thiophenamine is anticipated to exhibit distinct signals corresponding to the protons on the thiophene ring, the phenyl ring, and the amine group. The chemical shifts (δ) are influenced by the electron-donating nature of the amine group and the anisotropic effects of the phenyl ring. The data presented here is predicted based on established substituent effects on thiophene and benzene rings, and is typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Data Summary: ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| H-4 (Thiophene) | 6.5 - 6.8 | Doublet | J4,5 ≈ 5.0 - 6.0 |

| H-5 (Thiophene) | 7.0 - 7.3 | Doublet | J5,4 ≈ 5.0 - 6.0 |

| H-2', H-6' (Phenyl) | 7.4 - 7.6 | Multiplet (apparent d or dd) | - |

| H-3', H-4', H-5' (Phenyl) | 7.2 - 7.4 | Multiplet | - |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

-

Amine Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The broadness arises from quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.

-

Thiophene Protons (H-4 and H-5): The amino group at C-2 is a strong electron-donating group, which increases the electron density at the ortho (C-3) and para (C-5) positions. This shielding effect would typically shift the H-5 proton upfield. Conversely, the phenyl group at C-3 exerts a deshielding effect. The interplay of these effects results in two distinct doublets for H-4 and H-5. The characteristic coupling constant between H-4 and H-5 in a thiophene ring (J4,5) is expected to be in the range of 5.0-6.0 Hz.[3]

-

Phenyl Protons: The protons of the phenyl ring will appear in the aromatic region, typically between 7.2 and 7.6 ppm. Due to the proximity to the thiophene ring, the ortho protons (H-2' and H-6') may experience a slightly different electronic environment compared to the meta (H-3', H-5') and para (H-4') protons, leading to a complex multiplet pattern.

The structural relationship and expected coupling for the thiophene protons are visualized below.

Caption: Molecular structure of 3-Phenyl-2-thiophenamine showing the through-bond coupling between H-4 and H-5.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Data Summary: ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiophene) | 145 - 155 |

| C-3 (Thiophene) | 125 - 135 |

| C-4 (Thiophene) | 115 - 125 |

| C-5 (Thiophene) | 120 - 130 |

| C-1' (Phenyl) | 135 - 145 |

| C-2', C-6' (Phenyl) | 128 - 132 |

| C-3', C-5' (Phenyl) | 127 - 130 |

| C-4' (Phenyl) | 125 - 129 |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

-

Thiophene Carbons:

-

C-2: This carbon is directly attached to the strongly electron-donating amino group. This results in a significant downfield shift, making it the most deshielded carbon in the thiophene ring.

-

C-3: Attached to the phenyl group, its chemical shift will be influenced by the substituent effect of the phenyl ring.

-

C-4 and C-5: These carbons are less affected by the substituents compared to C-2 and C-3. Their chemical shifts are expected to be in the typical range for substituted thiophenes. The electron-donating effect of the amino group at C-2 will cause some upfield shifting (shielding) at C-5.

-

-

Phenyl Carbons:

-

C-1' (ipso-carbon): The carbon atom of the phenyl ring directly attached to the thiophene ring will appear as a quaternary signal in a region typical for substituted benzenes.

-

C-2'/C-6', C-3'/C-5', C-4': The remaining phenyl carbons will show three distinct signals due to the symmetry of the phenyl group. Their chemical shifts are expected in the standard aromatic carbon region.

-

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the analysis of 3-Phenyl-2-thiophenamine.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-Phenyl-2-thiophenamine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for the NH₂ protons.[1]

-

For quantitative analysis, an internal standard can be added, although for routine structural confirmation, it is often omitted.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is typically automated on modern spectrometers.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of all carbon nuclei, which is especially important for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Workflow Visualization

The logical flow from sample preparation to structural confirmation is a critical, self-validating process in analytical chemistry.

Sources

Crystal structure analysis of 2-aminothiophene derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile synthetic accessibility and its role as a bioisostere for phenyl groups in numerous active pharmaceutical ingredients.[1][2][3] The three-dimensional arrangement of these molecules in the solid state—their crystal structure—profoundly dictates their physical, chemical, and biological properties, including solubility, stability, and receptor-binding affinity. This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 2-aminothiophene derivatives. We will explore the journey from synthesis and crystallization to X-ray diffraction analysis and the detailed interpretation of molecular conformation and supramolecular interactions, offering field-proven insights for researchers in drug design and materials science.

The Strategic Importance of the 2-Aminothiophene Core

2-aminothiophene derivatives are a class of heterocyclic compounds that have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] Their utility is further enhanced by their role as allosteric modulators of key receptors, such as the A1 adenosine receptor, making them attractive candidates for drug development.[2][6][7]

The significance of crystal structure analysis in this context cannot be overstated. Understanding the precise atomic arrangement provides invaluable insights into:

-

Structure-Activity Relationships (SAR): Correlating the three-dimensional conformation of a molecule with its biological activity is a fundamental principle of rational drug design.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound implications for a drug's bioavailability, stability, and manufacturability.[8]

-

Crystal Engineering: The rational design of crystalline materials with desired properties by controlling intermolecular interactions.[9]

The Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The causality behind each step is critical for success, ensuring the final dataset is of the highest possible quality.

Foundational Step: Synthesis

The most prevalent and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[10][11]

Why it's the standard: The Gewald reaction is favored for its operational simplicity, use of readily available starting materials, and the high degree of functionalization it allows on the thiophene ring, making it a powerful tool for building libraries of derivatives for screening.[5][12]

The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.

Experimental Protocol: Slow Evaporation Method

-

Purity is Paramount: Ensure the synthesized 2-aminothiophene derivative is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: Select a solvent or a mixture of solvents in which the compound has moderate solubility. A common starting point is to dissolve the compound in a good solvent (e.g., Dichloromethane, Acetone, or DMSO) and add a miscible anti-solvent (e.g., Hexane, Methanol, or Water) dropwise until slight turbidity is observed.[13][14]

-

Preparation: Transfer the clear, saturated (or near-saturated) solution to a clean vial. The vial should be small to minimize the volume of solvent needed.

-

Incubation: Cover the vial with a cap, or parafilm, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks.

-

Patience and Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor periodically for the formation of single, well-defined crystals.

Causality in Crystallization: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point at a rate that favors the growth of a single, ordered nucleus over the rapid precipitation of many small, imperfect microcrystals. The choice of solvent is critical as solvent-solute interactions can influence the final crystal packing and even which polymorph is formed.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule. It works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Decoding the Crystal Structure: A Multi-Level Analysis

Once the diffraction data is collected and the structure is solved, the real scientific inquiry begins. The analysis involves examining the structure at different levels of complexity, from the individual molecule to the extended three-dimensional lattice.

Molecular Conformation: The Intramolecular Landscape

The first step is to analyze the geometry and shape of the molecule itself. For 2-aminothiophene derivatives, a key feature is often the presence of strong intramolecular hydrogen bonds . For example, in many 2-amino-3-aroylthiophenes, an N-H···O=C hydrogen bond forms a six-membered ring.[6][7]

Why this matters: This intramolecular interaction has a profound effect on the molecule's conformation, locking the aroyl group into a position that is nearly coplanar with the thiophene ring.[6][7] This conformational rigidity is a critical piece of information for drug designers, as it pre-organizes the molecule for potential receptor binding. The planarity and dihedral angles between the thiophene ring and its substituents are crucial parameters to quantify.[6][10]

Supramolecular Assembly: The Architecture of Intermolecular Interactions

Molecules in a crystal are held together by a network of non-covalent interactions. Understanding this network is the essence of crystal engineering.[9][15] In 2-aminothiophene derivatives, several key interactions typically govern the crystal packing.

-

Intermolecular Hydrogen Bonds: The second hydrogen atom on the 2-amino group, which is not involved in the intramolecular bond, is frequently engaged in an intermolecular N-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction often links molecules into infinite chains or dimers.[6][7]

-

Weak Hydrogen Bonds & Other Contacts: Interactions such as C-H···N, C-H···Cl, and π-π stacking also play a significant role in stabilizing the crystal structure.[6][16] The presence of a halogen atom, for instance, can introduce directional C-H···Cl contacts that connect the primary hydrogen-bonded chains.[6][7]

Quantitative Analysis with Hirshfeld Surfaces

To move beyond a qualitative description of intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule in its crystalline environment to generate a unique surface.

Protocol: Hirshfeld Surface Analysis

-

Input Data: A solved crystal structure in the Crystallographic Information File (CIF) format is required.

-

Software: Use specialized software such as CrystalExplorer.[16]

-

Surface Generation: Generate the Hirshfeld surface by mapping d_norm. This property highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.[16]

-

Fingerprint Plots: Decompose the surface into a 2D histogram known as a "fingerprint plot." This plot summarizes all intermolecular contacts, with different types of interactions (e.g., H···H, N···H, C···H) appearing in distinct regions.[16] The percentage contribution of each interaction type can be precisely quantified.[16]

Self-Validation: The Hirshfeld analysis provides a self-validating system. The visually identified close contacts on the d_norm surface should correspond quantitatively to the features observed in the fingerprint plot, providing a robust and unbiased view of the crystal packing forces.

Case Study: Unpacking the Data

Let's examine the crystal structure of two representative 2-aminothiophene derivatives reported in the literature to illustrate these principles.[6][7]

| Feature | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (1) | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (2) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Key Intramolecular Bond | N-H···O=C forms a 6-membered ring | N-H···O=C forms a 6-membered ring |

| Conformation | Thiophene & phenyl rings twisted (Dihedral: 57.8°) | Thiophene & phenyl rings nearly perpendicular (Dihedral: 81.7°) |

| Primary Intermolecular Interaction | Intermolecular N-H···O bonds | Intermolecular N-H···O bonds |

| Supramolecular Motif | Infinite chains along the a-axis | Infinite chains along the b-axis |

| Other Key Contacts | None reported | Weak, directional C-H···Cl interactions |

Data synthesized from P. G. Jones et al., Crystals 2012, 2(3), 1058-1067.[6][7]

This comparative data highlights how subtle changes in substituents (a fused tetrahydro-ring vs. an ethyl group and a chloro-substituent) can lead to different crystal symmetries and packing arrangements, even when the primary hydrogen bonding motif is conserved.[6][7] The presence of the chlorine atom in compound 2 introduces additional, weaker interactions that help organize the one-dimensional chains into a three-dimensional structure.[6][7]

Leveraging the Cambridge Structural Database (CSD)

No crystal structure analysis is complete without consulting the Cambridge Structural Database (CSD) . The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18]

Authoritative Grounding: For researchers working with 2-aminothiophene derivatives, the CSD is an indispensable tool for:

-

Novelty Checks: Ensuring a newly determined structure is indeed a new polymorph or compound.

-

Comparative Analysis: Searching for structurally related compounds to identify common packing motifs, hydrogen bond patterns, and conformational preferences.

-

Geometric Benchmarking: Validating that the bond lengths and angles in a new structure are consistent with established norms for similar chemical fragments.

Conclusion: From Atomic Coordinates to Scientific Insight

The crystal structure analysis of 2-aminothiophene derivatives is a powerful discipline that bridges synthetic chemistry, analytical science, and computational modeling. It provides the ultimate atomic-level description of these vital compounds, offering a rational basis for understanding their properties and for designing new molecules with enhanced function. By carefully executing the experimental workflow and applying a multi-level analytical approach, researchers can translate a pattern of diffraction spots into profound insights that accelerate drug discovery and the development of new materials.

References

-

Jones, P. G., Gs̈tschow, M., & D́Souza, A. S. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Crystals, 2(3), 1058-1067. Available from: [Link]

-

Jones, P. G., Gs̈tschow, M., & D́Souza, A. S. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. Available from: [Link]

-

Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available from: [Link]

-

Méndez, L., & Iriepa, I. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]

- Nayak, S. K., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [No Source Provided].

-

Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available from: [Link]

-

(n.d.). Investigation of Polymorphism in 2-Amino-4,5-dimethylthiophene-3-carbonitrile. ResearchGate. Available from: [Link]

-

Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Ovid. Available from: [Link]

-

Yildirim, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available from: [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. Taylor & Francis Online. Available from: [Link]

-

(n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. ResearchGate. Available from: [Link]

-

Bassyouni, F. A., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. PMC. Available from: [Link]

-

Dias, A. G., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available from: [Link]

-

(n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]

-

(n.d.). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. Available from: [Link]

-

(n.d.). General structure of the studied 2-aminothiophenes. ResearchGate. Available from: [Link]

-

(n.d.). Cambridge Structural Database. Wikipedia. Available from: [Link]

- Smith, C. L. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. [No Source Provided].

-

Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. Available from: [Link]

-

Groom, C. R., et al. (n.d.). The Cambridge Structural Database. ResearchGate. Available from: [Link]

-

Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. Available from: [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Thiophenamine Compounds

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Thiophene Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, with over 75% of clinically utilized drugs featuring a heterocyclic moiety in their chemical structure.[1] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold.[2][3] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring allow it to interact with a wide array of biological targets.[4] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][5][6]

Thiophenamines, which incorporate an amine functional group onto the thiophene core, represent a promising class of derivatives for further investigation. The amine group can serve as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive, field-proven framework for the initial biological activity screening of novel thiophenamine compounds, designed for researchers and drug development professionals. Our approach emphasizes a logical, tiered screening cascade that begins with broad cytotoxicity assessments and progresses to more specific, mechanism-informed assays.

Part 1: The Hierarchical Screening Cascade

A successful screening campaign does not test for everything at once. It employs a strategic, multi-tiered approach to efficiently identify promising lead compounds while minimizing resource expenditure. This cascade is designed to first eliminate broadly toxic or inactive compounds, then to characterize the specific biological activities of the remaining candidates.

Here, we present a logical workflow for screening novel thiophenamine compounds. The causality behind this structure is to use high-throughput, cost-effective assays initially to cast a wide net, followed by more complex, lower-throughput assays to investigate the most promising hits.

Caption: A hierarchical workflow for screening novel thiophenamine compounds.

Part 2: Foundational Cytotoxicity Screening

The initial step for any compound intended for therapeutic use is to assess its general toxicity to living cells.[7] This provides a crucial baseline, helping to distinguish between compounds that are nonspecifically toxic and those that may exhibit selective activity against, for example, cancer cells over normal cells.[8] The MTT assay is a robust, widely adopted, and high-throughput colorimetric method for this purpose.[9][10]

Principle of the MTT Assay

The assay's logic is rooted in cellular metabolism. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, converting it into a purple formazan salt.[10] The amount of this insoluble purple product, which is subsequently solubilized, is directly proportional to the number of living cells.

Caption: The core principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

1. Cell Culture and Seeding:

-

Culture selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, and a non-cancerous line like HEK293 for selectivity) in their appropriate growth medium.[9]

-

Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well flat-bottom plate.

-

Crucial Control: Include wells with medium only (no cells) to serve as a blank for the plate reader.

-

Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to adhere.[10]

2. Compound Treatment:

-

Prepare a 10 mM stock solution of each novel thiophenamine compound in sterile DMSO.

-

Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Crucial Controls:

- Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%) to account for any solvent toxicity.

- Untreated Control: Treat cells with medium only (represents 100% viability).

- Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin at its known IC₅₀ concentration to validate the assay's responsiveness.[11]

-

Incubate for the desired exposure time (typically 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

-

After incubation, add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.

-

Incubate for another 3-4 hours. Visually confirm the formation of purple crystals in the untreated control wells.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Data Presentation and Interpretation

The results of the cytotoxicity screen should be summarized in a clear, tabular format. A key metric to include is the Selectivity Index (SI), which provides a preliminary measure of a compound's cancer-specific toxicity.

Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

A higher SI value is desirable, indicating greater selectivity for cancer cells.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Non-Cancerous (HEK293) IC₅₀ (µM) | Selectivity Index (SI) |

| TH-001 | A549 (Lung) | 8.5 | >100 | >11.8 |

| TH-002 | A549 (Lung) | 75.2 | >100 | >1.3 |

| TH-003 | MCF-7 (Breast) | 12.1 | 85.0 | 7.0 |

| TH-004 | MCF-7 (Breast) | >100 | >100 | N/A |

| Doxorubicin | A549 (Lung) | 5.1 | 9.8 | 1.9 |

Table 1: Hypothetical cytotoxicity and selectivity data for novel thiophenamine compounds. A higher SI value indicates better selectivity.

Part 3: Screening for Specific Biological Activities

Compounds that demonstrate interesting profiles in the primary screen (e.g., potent and/or selective cytotoxicity, or low cytotoxicity suggesting suitability for other applications) should be advanced to secondary assays.

Antimicrobial Activity Screening

Thiophene derivatives have been reported to possess significant antimicrobial activity.[5][12][13] A straightforward and effective method for initial screening is the agar well diffusion assay.

Experimental Protocol: Agar Well Diffusion

-

Prepare Nutrient Agar plates and allow them to solidify.

-

Inoculate the plates by evenly swabbing a standardized broth culture of the test microorganisms (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)).[5]

-

Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50 µL) of the thiophenamine compounds at a specific concentration (e.g., 250 µg/mL) into the wells.

-

Crucial Controls:

-

Incubate the plates at 37°C for 24-36 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Anticancer Activity: Mechanistic Probing

For compounds showing potent and selective cytotoxicity against cancer cells, the next logical step is to probe their potential mechanism of action. Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those involving protein kinases.[2][11]

Some fused thiophene derivatives have been identified as dual inhibitors of VEGFR-2 and AKT, two critical kinases in cancer progression.[11][15]

Caption: Hypothetical inhibition of the VEGFR-2/AKT pathway by a thiophenamine.

Further Mechanistic Assays:

-

Kinase Inhibition Assays: Utilize commercially available ELISA kits or cell-based phosphorylation assays to directly measure the inhibitory effect of the compounds on specific kinases like VEGFR-2 and AKT.[15]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for antimitotic drugs.[16]

-

Apoptosis Assays: Employ methods like Annexin V staining or caspase-3/7 activity assays to determine if the compounds induce programmed cell death (apoptosis).[4][17]

Part 4: Early ADMET Profiling

In modern drug discovery, it is crucial to evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the process to reduce late-stage failures.[18] While comprehensive in vivo studies are beyond the scope of initial screening, valuable insights can be gained using in silico (computational) tools.

In silico ADMET prediction tools can model various properties:

-

Absorption: Predict human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

-

Metabolism: Predict inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which is crucial for avoiding drug-drug interactions.[19]

-

Toxicity: Predict potential for hepatotoxicity, carcinogenicity, and other toxic endpoints.

Numerous web-based servers and software packages (e.g., ADMETlab 2.0, SwissADME) can perform these predictions based on the chemical structure of the thiophenamine compounds. This allows for the early de-selection of compounds with predicted poor pharmacokinetic profiles or toxicity liabilities, prioritizing well-behaved candidates for further development.[20]

Conclusion

The screening cascade detailed in this guide provides a robust and logical framework for the initial biological evaluation of novel thiophenamine compounds. By starting with broad, high-throughput cytotoxicity assays and progressing to more specific antimicrobial and mechanistic anticancer studies, researchers can efficiently identify and prioritize promising lead candidates. Integrating early in silico ADMET profiling further enriches the decision-making process, ensuring that resources are focused on compounds with the highest probability of success in the long and complex journey of drug development.[21]

References

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(03), 687-701. Available from: [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(10), 1836–1867. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. Available from: [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules. Available from: [Link]

-

Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC medicinal chemistry, 9(7), 1045–1053. Available from: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). Molecules. Available from: [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. Available from: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences. Available from: [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). Molecules. Available from: [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Available from: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available from: [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Available from: [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Available from: [Link]

-

Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy. (2026). Der Pharma Chemica. Available from: [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. Available from: [Link]

-

Thiophene-Based Compounds. (2021). Encyclopedia MDPI. Available from: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Available from: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available from: [Link]

-

Thiophene – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). Cancer Letters. Available from: [Link]

-

ADMETlab 2.0. (n.d.). ADMETStruct. Available from: [Link]

-

Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025). International Association of Professionals and Scholars. Available from: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. mdpi.com [mdpi.com]

- 7. kosheeka.com [kosheeka.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifechemicals.com [lifechemicals.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

The Enduring Core: A Technical Guide to the Reactivity and Chemical Stability of 2-Aminothiophene

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, revered for its synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2][3][4] From anti-cancer and antiviral agents to central nervous system modulators, the influence of this privileged heterocycle is undeniable.[5][6] This guide provides an in-depth exploration of the fundamental reactivity and chemical stability of the 2-aminothiophene core, offering insights crucial for its effective manipulation in synthetic protocols and for anticipating its behavior in biological systems.

The Synthetic Heartbeat: The Gewald Reaction

The prevalence of the 2-aminothiophene core in drug discovery is largely attributable to the efficiency and versatility of the Gewald reaction.[6][7] This multicomponent reaction provides a direct and highly adaptable route to polysubstituted 2-aminothiophenes from readily available starting materials.[7]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or diethylamine.[6][8]

Generalized Gewald Reaction Scheme:

Figure 1: Conceptual workflow of the Gewald reaction.

The mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[9][10][11][12][13] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[9][10][11][12][13]

Methodological Variations and Green Approaches

Numerous modifications to the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, ultrasound, and various catalysts.[10][14] In recent years, a significant focus has been placed on developing more environmentally benign methods, such as performing the reaction in water or under solvent-free conditions using ball-milling.[9][10]

Table 1: Comparison of Selected Gewald Reaction Methodologies

| Method | Catalyst/Conditions | Solvent | Typical Reaction Time | Yield Range | Reference |

| Classical | Morpholine or Diethylamine | Ethanol or DMF | Several hours to overnight | Moderate to Good | [6] |

| Microwave-assisted | Morpholine | Ethanol | Minutes | High | [14] |

| Ultrasound-assisted | Sodium polysulfides | Water | 0.5 - 1 hour | 42-90% | [9][15] |

| Ball-milling | None (solvent- and catalyst-free) | None | 24 hours (can be reduced with heat) | 12-53% | [10] |

| Heterogeneous Catalysis | Nano-ZnO | None | 6 hours | 37-86% | [9] |

| Heterogeneous Catalysis | CaO | Water | Not specified | High | [16] |

Experimental Protocol: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is adapted from a reported microwave-assisted Gewald synthesis.[14]

Materials:

-

Butan-2-one (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (catalytic amount)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine butan-2-one, ethyl cyanoacetate, elemental sulfur, and ethanol.

-

Add a catalytic amount of morpholine to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 70°C for 20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product often crystallizes directly from the reaction mixture. If so, collect the crystals by filtration, wash with cold ethanol, and dry.

-

If the product does not crystallize, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

The Reactive Landscape: Exploring the Chemical Behavior of the 2-Aminothiophene Core

The reactivity of the 2-aminothiophene ring is governed by the interplay between the electron-donating amino group and the thiophene ring itself. This results in a nucleophilic character that dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution

The 2-aminothiophene core is highly activated towards electrophilic aromatic substitution. The amino group strongly directs incoming electrophiles to the C5 and C3 positions. The regioselectivity can be influenced by the nature of the electrophile and the substituents already present on the ring.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring, typically at the C5 position. However, protection of the amino group can be necessary to prevent side reactions and direct the formylation to other positions.[5][11]

Mannich Reaction: The Mannich reaction allows for the aminomethylation of the 2-aminothiophene core.[3][17] This reaction introduces a valuable synthetic handle for further functionalization.

Hydroxyalkylation: In the absence of a catalyst, 5-phenylthiophen-2-amine has been shown to undergo site-selective hydroxyalkylation at the C3 position with α-trifluoromethyl ketones, proceeding through an electrophilic aromatic substitution mechanism.[18]

Nitration and Halogenation: Direct nitration and halogenation of the 2-aminothiophene ring can be challenging due to the high reactivity and potential for oxidation.[19][20] Nitration of the thiophene ring generally requires careful control of reaction conditions to avoid the formation of multiple products and oxidation.[16][21] For 2-aminothiophenes, protection of the amino group is often a prerequisite for successful and selective substitution.

Diazotization and Azo Coupling: The amino group of 2-aminothiophenes can be diazotized and coupled with various aromatic compounds to form azo dyes.[22][23][24][25] However, if the C5 position is unsubstituted, dimerization can occur.[19] This can be circumvented by blocking the C5 position, for instance, with a nitro group.[19]

Figure 2: Reactivity overview of the 2-aminothiophene core.

Nucleophilic Reactions of the Amino Group

The primary amino group of the 2-aminothiophene core behaves as a typical nucleophile, readily undergoing acylation, alkylation, and condensation reactions.

Acylation: The amino group can be easily acylated using acid chlorides or anhydrides to form the corresponding amides.[14][15] This is also a common strategy to protect the amino group during subsequent electrophilic substitution reactions on the thiophene ring.

Alkylation: Alkylation of the amino group can be achieved with various alkylating agents.

Condensation with Carbonyls: The amino group condenses with aldehydes and ketones to form Schiff bases (imines).[26][27] These imines can be valuable intermediates for the synthesis of more complex heterocyclic systems.

Cyclocondensation Reactions

The bifunctional nature of 2-aminothiophenes, possessing both a nucleophilic amino group and an activated aromatic ring, makes them excellent precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.[28][29] These reactions often proceed by an initial reaction at the amino group followed by an intramolecular cyclization onto the thiophene ring.

The Stability Equation: Understanding the Durability of the 2-Aminothiophene Core

The chemical stability of the 2-aminothiophene core is a critical parameter for its application in drug development, influencing storage, formulation, and in vivo behavior.

Acidic and Basic Stability

The stability of the 2-aminothiophene core can be influenced by pH. While the thiophene ring itself is relatively stable, the presence of the amino group can introduce vulnerabilities. In highly acidic conditions, protonation of the thiophene ring can occur, potentially leading to degradation.[26] Some derivatives, particularly those with exocyclic imine linkages, have been shown to be susceptible to hydrolysis under both acidic and basic conditions, with more pronounced degradation at acidic pH.[7] The deprotection of Boc-protected amino groups on a thiophene ring is readily achieved in acidic media, highlighting the lability of certain N-substituted derivatives under these conditions.[7]

Oxidative and Reductive Stability

The thiophene ring is susceptible to oxidation, which can be a significant metabolic pathway for thiophene-containing drugs.[9][18][19][22][26][27][30][31] Cytochrome P450 enzymes can catalyze both S-oxidation to form a thiophene-S-oxide and epoxidation of the double bonds.[9][18][19][22][26][27][30][31] These reactive intermediates can be trapped by nucleophiles such as glutathione.[9][18][19][22][26][27][30][31]

Reduction of a substituted 2-nitrothiophene with zinc in acetic acid has been reported to lead to a remarkable dearomatization and fragmentation of the thiophene ring, ultimately yielding an acyclic nitrile. The intermediate 2-aminothiophene could be trapped by acylation, suggesting that under these reductive conditions, the 2-aminothiophene core itself is unstable.

Thermal and Photochemical Stability

While systematic studies on the thermal and photochemical stability of the core itself are limited, the general stability of the thiophene ring suggests a reasonable degree of thermal robustness. However, the specific substitution pattern can significantly influence these properties. A study on a terpolymer containing 2-aminothiophenol units investigated its thermal degradation profile, indicating that decomposition does occur at elevated temperatures.

Metabolic Stability

For drug development professionals, understanding the metabolic stability of the 2-aminothiophene core is paramount. As mentioned, oxidation by cytochrome P450 enzymes is a key metabolic route for thiophenes.[9][18][19][22][26][27][30][31] The formation of reactive electrophilic intermediates, such as thiophene-S-oxides and epoxides, is a critical consideration as it can lead to covalent binding to macromolecules and potential toxicity.[9][18][19][22][26][27][30][31]

In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for evaluating the metabolic fate of new 2-aminothiophene-based drug candidates.[8] These assays can determine the rate of metabolism and help identify the major metabolic pathways.

Figure 3: Stability considerations for the 2-aminothiophene core.

Conclusion

The 2-aminothiophene core remains a highly valuable scaffold in modern medicinal chemistry, largely due to its straightforward synthesis via the Gewald reaction and its versatile reactivity. The electron-rich nature of the ring system allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. However, researchers and drug development professionals must be mindful of the inherent reactivity and potential instabilities of this core. A thorough understanding of its susceptibility to oxidation, particularly metabolic oxidation, and its behavior under acidic and reductive conditions is crucial for the successful design and development of safe and effective 2-aminothiophene-based therapeutics. Future work should focus on systematic studies to quantify the stability of the core with various substitution patterns to build a more predictive understanding of its behavior.

References

-

Duvauchelle, V., Bénimélis, D., Meffre, P., & Benfodda, Z. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. Molecules, 27(3), 925. [Link]

- Dansette, P. M., Durand-Gasselin, L., Bertho, G., & Mansuy, D. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Drug Metabolism Reviews, 37(S2), 1-1.

-

Freeman, J. P., & Michals, K. R. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570–1577. [Link]

-

O'Donnell, J. P., Rademacher, P. M., & Jones, J. P. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(3), 735–744. [Link]

- Rademacher, P. M., & Jones, J. P. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2271–2278.

- Nguyen, S. T., Ding, X., & Peet, N. P. (2013). A Remarkable Reductive Dearomatization of Thiophene and Furan Rings. Synthesis, 45(14), 1904–1908.

- Liang, F., Tan, J., Zhao, L., & Zhang, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Green Chemistry Letters and Reviews, 6(4), 315-323.

-

Félix, R. P. C., da Silva, E. G., de Oliveira, C. B. A., de Albuquerque, J. F. C., de Melo, E. J. M., Pitta, I. R., & de Lima, M. C. A. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(3), 683. [Link]

- Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Raut, P. D., & Gurnule, W. B. (2013). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Journal of Chemistry, 2013, 1-7.

- Dansette, P. M., & Mansuy, D. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1296–1318.

-

Benfodda, Z., Meffre, P., & Duvauchelle, V. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]

-

Champagne, P. A., & Fosnacht, K. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

- Gouda, M. A., Berghot, M. A., & Abd-El-Nasser, M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

- In vitro metabolic stability assays for the selected compounds. (n.d.).

- Azo Dyes from Substituted 2‐Aminothiophens. (n.d.).

- Possible metabolic pathways for the biotransformation of... (n.d.).

-

El-Sayed, N. N. E. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 142, 139-153. [Link]

- Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. (2017). Frontiers in Pharmacology.

- Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Possible metabolic pathways for the biotransformation of... (n.d.).

-

Ben Mabrouk, H., & Ben Jannet, H. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114758. [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica et Chimica, 9(2), 167-176.

- Gouda, M. A., Berghot, M. A., & Abd-El-Nasser, M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

-

Do, P., Campbell, J. A., Ma, J., Li, Z., Miller, N., Srikanlaya, C., Zhang, D., Hua, X., & Li, Z. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical biology & drug design, 99(6), 857–867. [Link]

- Champagne, P. A., & Fosnacht, K. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.

- An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. (2025).

-

Do, P., Campbell, J. A., Ma, J., Li, Z., Miller, N., Srikanlaya, C., Zhang, D., Hua, X., & Li, Z. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 112, 117864. [Link]

- A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. (n.d.). Der Pharma Chemica.

- Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). (n.d.).

- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. (2007). Baghdad Science Journal.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (n.d.).

- The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Semantic Scholar.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ovid.com [ovid.com]

- 4. ijpscr.info [ijpscr.info]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 15. US4108867A - 2-Aminothiophenes - Google Patents [patents.google.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. researchgate.net [researchgate.net]

Exploring the Synthesis of 3-Phenyl-2-thiophenamine Analogs: A Technical Guide to Retrosynthetic Strategies and Mechanistic Causality

Executive Summary & Retrosynthetic Logic

3-Phenyl-2-thiophenamine (2-amino-3-phenylthiophene) and its analogs are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for anilines in the development of kinase inhibitors, GPCR ligands, and novel fungicidal agents. The synthesis of these electron-rich heterocycles presents unique challenges, primarily due to the chemical instability of the free 2-aminothiophene core under harsh oxidative or highly acidic conditions.

To successfully synthesize these analogs, drug development professionals must choose between de novo ring construction and late-stage functionalization. This whitepaper analyzes two primary, self-validating synthetic pathways: the multicomponent Gewald Reaction and the Suzuki-Miyaura Cross-Coupling followed by mild catalytic hydrogenation.

Self-validating synthetic workflows for 3-phenyl-2-thiophenamine analogs.

Mechanistic Pathways & Experimental Causality

The Failure of Bechamp Reduction and the Necessity of Mild Hydrogenation

A common retrosynthetic approach to 2-aminothiophenes involves the reduction of an ortho-nitro thiophene precursor. Historically, the Bechamp reduction (Iron/HCl under heating conditions) has been a staple for reducing nitroaromatics to anilines. However, applying Bechamp conditions to 2-nitro-3-phenylthiophene analogs results in a highly complicated reaction mixture and complete degradation of the desired product[1].

The Causality: The 2-amino-3-phenylthiophene core is highly electron-rich. Under the acidic and thermal stress of the Bechamp reduction, the thiophene ring becomes susceptible to electrophilic attack, polymerization, and oxidative degradation. To circumvent this, researchers must utilize a milder catalytic hydrogenation using Palladium on Carbon (Pd/C)[1]. This neutral, room-temperature environment preserves the fragile heteroaromatic ring.

The Gewald Multicomponent Reaction

For de novo synthesis, the Gewald reaction remains the most robust method for generating 2-aminothiophenes[2]. By condensing a 3-oxo-3-phenylpropanenitrile (or a related ketone) with a cyanoacetate and elemental sulfur (S8) in the presence of an organic base, the thiophene ring is constructed in a single pot.

The Causality: The reaction is driven by a Knoevenagel condensation followed by sulfurization of the resulting carbanion. Modern green methodologies utilize highly polar solvents (or water) which force the hydrophobic 2-aminothiophene to spontaneously precipitate upon formation[2]. This phase separation acts as a built-in self-validating mechanism, confirming reaction completion and protecting the product from over-reaction.

Experimental Methodologies

Protocol 1: Two-Step Synthesis via Suzuki-Miyaura Coupling & Catalytic Hydrogenation

This protocol is ideal for late-stage diversification of the phenyl ring, utilizing stable boronic acids[3].

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reagents: Combine 3-bromo-2-nitrothiophene (1.0 eq) and phenylboronic acid (1.0 eq) in a biphasic solvent system of toluene and ethanol (6:1 v/v).

-

Catalysis: Add 2M aqueous potassium carbonate (

) solution, followed by Tetrakis(triphenylphosphine)palladium(0) [ -

Execution: Reflux the mixture for 7 hours.

-

Validation: The reaction is self-validating via TLC; the disappearance of the bromothiophene and the emergence of a distinct yellow solid upon aqueous workup confirms the formation of 2-nitro-3-phenylthiophene[1].

Step 2: Catalytic Hydrogenation (In Situ Amine Generation)

-

Reagents: Dissolve the isolated 2-nitro-3-phenylthiophene (1.0 eq) in anhydrous 1,4-dioxane. Add 5% Pd/C (50% wet, 2.0x weight of the substrate)[1].

-

Execution: Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 11 hours[1].

-

Validation & Handling: The reduction is visually validated by the transition of the solution from bright yellow to pale/colorless. Because 2-amino-3-phenylthiophene is prone to degradation upon concentration and exposure to air, the system dictates that the mixture be filtered through Celite to remove the Pd/C catalyst, and the filtrate must be used immediately in the subsequent amidation or functionalization step without isolation[1].

Protocol 2: One-Pot Gewald Synthesis

-

Reagents: Combine 3-oxo-3-phenylpropanenitrile (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (

) (1.2 eq) in ethanol or a water/surfactant mixture[2]. -

Execution: Add a catalytic amount of morpholine or triethylamine dropwise. Stir the mixture at 60–70 °C for 2–4 hours.

-

Validation: The reaction self-validates through precipitation. As the 2-aminothiophene forms, it exceeds its solubility limit in the polar medium and crashes out as a solid. This precipitate is collected via simple vacuum filtration, bypassing the need for silica gel chromatography[2].

Quantitative Yield & Stability Analysis

The following table summarizes the quantitative performance and operational constraints of the discussed synthetic routes, allowing researchers to select the optimal pathway based on their specific scale-up needs.

| Synthetic Route | Key Reagents & Catalysts | Average Yield (%) | Reaction Time | Stability & Operational Notes |

| Suzuki + Catalytic Hydrogenation | 85–91% (Step 1)Quantitative (Step 2) | 18 h total | High. Amine must be used in situ post-filtration to prevent oxidative degradation[1]. | |

| Suzuki + Bechamp Reduction | < 10% | 12 h total | Poor. Strongly acidic conditions destroy the electron-rich thiophene core[1]. | |

| Gewald Multicomponent | Ketone, Nitrile, | 65–86% | 2–4 h | Moderate. Excellent for de novo synthesis; self-purifying via precipitation[2]. |

References

-

Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

-

Green methodologies for the synthesis of 2-aminothiophene Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

-

3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

- 1. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Exploitation of 3-Phenyl-2-thiophenamine Derivatives: A Comprehensive Guide to Emerging Therapeutic Targets and Mechanistic Workflows

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Molecular Rationale & Scaffold Dynamics

The 3-phenyl-2-thiophenamine (also known as 2-amino-3-phenylthiophene) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Historically viewed as a challenging intermediate due to its chemical instability, advanced synthetic methodologies have unlocked its potential as a privileged structure capable of addressing diverse therapeutic targets.

The strategic value of this scaffold lies in bioisosterism . The 2-substituted-3-thienyl group functions as an excellent bioisostere for the 2-substituted-phenyl group (biphenyl systems)[1]. The electron-rich nature of the thiophene ring, combined with the tunable steric bulk of the C3-phenyl group, allows for precise modulation of lipophilicity (

Expertise Insight on Scaffold Stability: Free 2-amino-3-phenylthiophene is notoriously unstable and prone to oxidative degradation. Attempts to synthesize it via harsh acidic conditions (e.g., Bechamp reduction using iron) typically result in a complex, degraded reaction mixture[1]. To utilize this scaffold effectively, the amine must be stabilized by covalent binding to an electron-withdrawing group (such as a pyrazolyl carbonyl or other acyl groups), which delocalizes the nitrogen lone pair and prevents degradation[1].

Primary Therapeutic Targets

The functionalization of the 3-phenyl-2-thiophenamine core directs its biological activity toward three distinct, high-value therapeutic targets across oncology, metabolic diseases, and agricultural mycology.

Inhibitor of Apoptosis Proteins (IAPs) in Oncology

Overexpression of IAPs (such as XIAP and cIAP1/2) allows malignant cells to evade apoptosis. Derivatives of 3-phenyl-2-thiophenamine have been patented as potent IAP binding compounds (Smac mimetics)[2][3]. By occupying the BIR2 and BIR3 domains of IAPs, these heterocyclic derivatives relieve the inhibition of executioner caspases (Caspase-3/7) and promote the ubiquitination of cIAPs, driving tumor cell apoptosis[2].

Fatty Acid Binding Proteins (FABP4/5) in Metabolic Syndrome

Inhibiting FABP4 and FABP5 is a validated strategy for treating metabolic disorders, including Type II diabetes and atherosclerosis. Non-cyclic thienyl amides derived from the 3-phenyl-2-thiophenamine core act as potent FABP inhibitors[4]. The hydrophobic thiophene-phenyl axis perfectly occupies the deep lipid-binding cavity of FABPs, competitively displacing endogenous fatty acids and modulating intracellular lipid trafficking[4].

Succinate Dehydrogenase (SDH) in Pathogenic Fungi

In agricultural chemistry, N-thienylcarboxamide derivatives act as potent fungicides by targeting the ubiquinone-binding site of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain[1]. The 3-phenyl-2-thiophenamine core serves as a highly active positional isomer, mimicking the biphenyl-2-amine structure found in traditional SDH inhibitors like Boscalid[1].

Quantitative Target Affinity Summary

To facilitate cross-disciplinary comparison, the pharmacological profiles of 3-phenyl-2-thiophenamine derivatives across their primary targets are summarized below.

| Therapeutic Target | Disease Indication | Scaffold Modification | Mechanism of Action | Representative Affinity |

| IAPs (XIAP, cIAP1/2) | Oncology (Solid Tumors) | N-alkylated amides / Peptidomimetics | Smac mimetic; BIR3 domain blockade | IC |

| FABP4 / FABP5 | Type II Diabetes | Non-cyclic thienyl amides | Lipid-binding pocket occupation | K |

| Succinate Dehydrogenase | Pathogenic Fungi | N-thienylcarboxamides | Complex II ubiquinone site inhibition | EC |

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating steps to guarantee data reliability.

Protocol A: Mild Reductive Amidation (Scaffold Synthesis)

Because the free amine is unstable[1], synthesis must bypass isolation of the intermediate.

-

Catalytic Hydrogenation: Suspend 2-nitro-3-phenylthiophene and 5% Pd/C (50% wet) in 1,4-dioxane. Stir under a hydrogen atmosphere at room temperature for 11 hours[1].

-

Causality: We utilize Pd/C hydrogenation rather than Bechamp reduction because the mild, neutral conditions prevent the degradation of the resulting electron-rich 2-amino thiophene[1].

-

-

Filtration & Immediate Trapping: Filter the reaction mixture to remove the Pd/C catalyst. Immediately add the desired acyl chloride (e.g., for FABP or SDH targeting) and a mild base (e.g., triethylamine).

-

Self-Validation: Monitor the filtrate visually. A rapid color shift to dark brown/black indicates oxidative degradation of the free amine. If this occurs prior to amidation, the batch must be discarded. Successful trapping yields a stable, isolable amide.

-

Protocol B: Fluorescence Polarization (FP) Assay for IAP-BIR3 Binding

To validate the efficacy of 3-phenyl-2-thiophenamine derivatives as IAP inhibitors[2].

-

Reagent Preparation: Prepare recombinant XIAP-BIR3 domain (10 nM final) and AVPF-FITC fluorescent tracer peptide (2 nM final) in assay buffer (100 mM potassium phosphate, pH 7.5, 100 μg/mL bovine

-globulin, 0.02% sodium azide). -

Compound Titration & Equilibration: Dispense the synthesized derivative in a 12-point dose-response curve. Incubate the plate in the dark for 30 minutes at room temperature.

-

Causality: The 30-minute incubation is critical to reach thermodynamic equilibrium. FP relies on the rotational correlation time of the fluorophore. If the competitive displacement is not at equilibrium, the millipolarization (mP) values will drift, yielding artificially high IC

calculations.

-

-

Measurement: Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 530 nm).

-

Self-Validation System: Every plate must include a "Tracer Only" well and a "Protein + Tracer" well. The "Tracer Only" well must read <50 mP (confirming the tracer is freely rotating and not aggregating). The "Protein + Tracer" well must read >200 mP (confirming active protein binding). Failure to meet these thresholds invalidates the assay.

-

Visualizing the Pharmacological Network

The following diagram illustrates the mechanistic pathway by which 3-phenyl-2-thiophenamine derivatives disrupt tumor cell survival via IAP inhibition.

Mechanism of IAP inhibition by 3-phenyl-2-thiophenamine derivatives.

References

-

[1] Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC. nih.gov. Available at:

-

[2] US20060014700A1 - Inhibitors of IAP - Google Patents. google.com. Available at:

-

[4] CN104619705A - 作为脂肪酸结合蛋白(fabp)4和/或5的抑制剂的非成环噻吩基酰胺- Google Patents. google.com. Available at:

-

[3] 5-Methyl-3-phenyl-2-thiophenamine - CAS号1056999-21-3 - 摩熵化学. molaid.com. Available at:

Sources